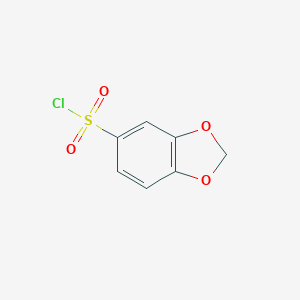

Methyl 2-(pyrrolidin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

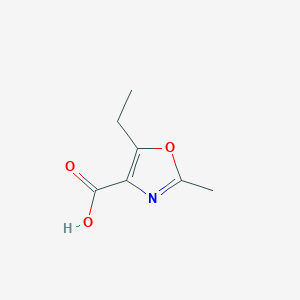

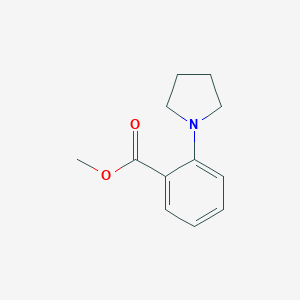

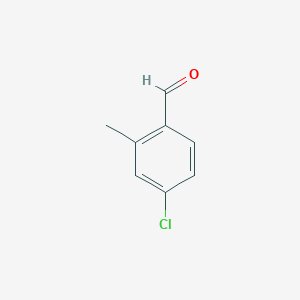

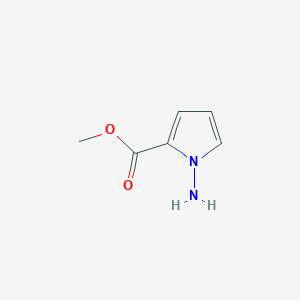

“Methyl 2-(pyrrolidin-1-yl)benzoate” is a chemical compound with the linear formula C13H15NO3 . It is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, the alpha-isobutyl derivative of pyrovalerone was found to have the highest potency in vitro as an inhibitor of the dopamine transporter .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

Organic Synthesis and Catalysis

The carbonyl functionality in Methyl 2-(pyrrolidin-1-yl)benzoate allows for diverse synthetic transformations. Researchers utilize it as a building block in organic synthesis. Additionally, investigations into its catalytic properties explore its potential in asymmetric reactions.

These applications highlight the versatility and potential of Methyl 2-(pyrrolidin-1-yl)benzoate in various scientific fields. Keep in mind that ongoing research may uncover additional uses for this compound. If you need further details or have any specific questions, feel free to ask! 😊

Safety and Hazards

Future Directions

Pyrrolidine derivatives, including “Methyl 2-(pyrrolidin-1-yl)benzoate”, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . They are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, which is present in methyl 2-(pyrrolidin-1-yl)benzoate, are known to interact with various biological targets .

Mode of Action

It’s worth noting that pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Compounds containing a pyrrolidine ring are known to be involved in a wide range of biochemical processes .

Result of Action

Compounds containing a pyrrolidine ring have been found to exhibit a wide range of biological activities .

properties

IUPAC Name |

methyl 2-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOPIAUOCIUWMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426137 |

Source

|

| Record name | methyl 2-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124005-05-6 |

Source

|

| Record name | methyl 2-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

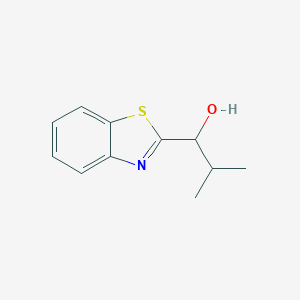

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)

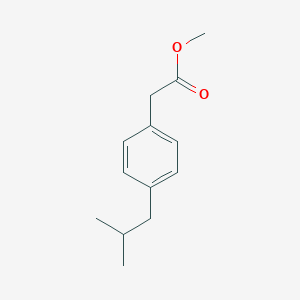

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)